molecular formula C10H9NO3 B8612122 1-Indanone, 3-methyl-6-nitro CAS No. 66248-98-4

1-Indanone, 3-methyl-6-nitro

Cat. No. B8612122
CAS RN: 66248-98-4
M. Wt: 191.18 g/mol
InChI Key: UJRGMTOHSINAQR-UHFFFAOYSA-N
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Patent
US09242928B2

Procedure details

As presented in the following reaction formula, tin chloride (SnCl2; 26.5 g, 0.117 mol) was added at room temperature to a mixture of 3-methyl-6-nitro-2,3-dihydro-1-H-inden-1-one (5.0 g, 0.026 mol), hydrochloric acid (HCl; 90 mL) and water (H2O; 30 mL), and the reaction mixture was stirred at 40° C. for 0.5 hours. After the completion of reaction, the mixture was treated with saturated, anhydrous potassium carbonate (K2CO3; 300 mL) and then extracted three times with 100 mL of dichloromethane. The combined organic phase was concentrated to give 6-amino-3-methyl-2,3-dihydro-1-H-inden-1-one (3.8 g, yield: 92%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[CH3:6][CH:7]1[C:15]2[C:10](=[CH:11][C:12]([N+:16]([O-])=O)=[CH:13][CH:14]=2)[C:9](=[O:19])[CH2:8]1.Cl.C(=O)([O-])[O-].[K+].[K+]>O>[NH2:16][C:12]1[CH:11]=[C:10]2[C:15]([CH:7]([CH3:6])[CH2:8][C:9]2=[O:19])=[CH:14][CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1CC(C2=CC(=CC=C12)[N+](=O)[O-])=O
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 40° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 mL of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=CC=C2C(CC(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.